molecular formula C9H14N2 B13515271 3-((Ethylamino)methyl)aniline

3-((Ethylamino)methyl)aniline

Cat. No.: B13515271
M. Wt: 150.22 g/mol
InChI Key: MXRZCCDNVNLMPF-UHFFFAOYSA-N
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Description

3-((Ethylamino)methyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethylamino group attached to the benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Ethylamino)methyl)aniline typically involves the alkylation of aniline with ethylamine in the presence of a suitable catalyst. One common method is the reductive amination of benzaldehyde with ethylamine, followed by reduction of the resulting imine to yield the desired product. This reaction can be catalyzed by transition metal complexes such as palladium or ruthenium .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes that allow for efficient and scalable synthesis. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-((Ethylamino)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted anilines depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((Ethylamino)methyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Ethylamino)methyl)aniline involves its interaction with various molecular targets and pathways. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

    N-Methylaniline: An aniline derivative with a methyl group instead of an ethylamino group.

    N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.

    N-Ethylaniline: Similar structure but lacks the methylene bridge.

Uniqueness: 3-((Ethylamino)methyl)aniline is unique due to the presence of both an ethylamino group and a methylene bridge, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-(ethylaminomethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRZCCDNVNLMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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